molecular formula C17H20N4S B11486388 1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B11486388
M. Wt: 312.4 g/mol
InChI Key: OTAAEPYZIZPDAO-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₉H₂₁N₃S

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. we can draw insights from related compounds. One potential approach involves the cyclization of appropriate precursors, combining the pyridine, phenylethyl, and triazinane moieties.

Reaction Conditions::
  • Cyclization reactions often require elevated temperatures and suitable catalysts.
  • Boronic esters, such as pinacol boronic esters, can serve as starting materials.

Industrial Production:: Industrial-scale production methods remain undisclosed, but research efforts continue to explore efficient and scalable synthesis routes.

Chemical Reactions Analysis

Reactivity:: 1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione likely undergoes various reactions, including:

    Oxidation: Oxidative transformations of the sulfur atom.

    Reduction: Reduction of the triazine ring or other functional groups.

    Substitution: Nucleophilic substitution at the pyridine or triazine positions.

Common Reagents and Conditions::

    Oxidation: Oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione finds applications in:

    Medicinal Chemistry: Exploration as potential drug candidates due to its unique structure.

    Materials Science: Incorporation into polymers or materials with tailored properties.

    Biological Studies: Investigating its interactions with enzymes or receptors.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects fully.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related heterocyclic compounds, emphasizing its distinct features.

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H20N4S/c1-14-6-5-9-16(19-14)21-13-20(12-18-17(21)22)11-10-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,18,22)

InChI Key

OTAAEPYZIZPDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3

Origin of Product

United States

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